molecular formula C11H16BrN3O2 B1378959 Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate CAS No. 1196154-25-2

Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate

Cat. No.: B1378959
CAS No.: 1196154-25-2
M. Wt: 302.17 g/mol
InChI Key: AHUXCBVCMJGTTD-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate is a complex organic compound with significant interest in various fields of scientific research. This compound features a tert-butyl group, a bromine atom, and a dihydropyrazolo[1,5-A]pyrazine core, making it a versatile molecule for synthetic and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-A]pyrazine core, followed by bromination and esterification.

    Formation of the Pyrazolo[1,5-A]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the pyrazine ring or the substituents.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Oxidized derivatives of the pyrazine ring.

    Hydrolysis Products: The corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and as a potential inhibitor for specific biochemical pathways. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The pyrazolo[1,5-A]pyrazine core is a common motif in many pharmacologically active compounds, and modifications can lead to new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazine ring can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **Tert-butyl 3-chloro-6,7-dihydropyrazolo

Properties

IUPAC Name

tert-butyl 3-bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-4-5-15-9(7-14)8(12)6-13-15/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUXCBVCMJGTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)Br)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101138487
Record name 1,1-Dimethylethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196154-25-2
Record name 1,1-Dimethylethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196154-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid tert-butyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate
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